molecular formula C20H20N2OS2 B12193536 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12193536
M. Wt: 368.5 g/mol
InChI Key: QMFXKTFVOBSEEH-UHFFFAOYSA-N
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Description

Compound Identification and Nomenclature

Systematic IUPAC Name Derivation

The systematic naming of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide follows IUPAC guidelines for polyfunctional heterocyclic compounds. The parent structure is acetamide , with substituents prioritized based on functional group hierarchy:

  • Thiazole ring : A five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3.
  • Sulfanyl group (-S-) : Attached to the thiazole’s position 2.
  • 4-Methylbenzyl substituent : A benzyl group with a methyl group at the para position, bonded to the thiazole’s position 5.
  • N-(4-methylphenyl) group : The acetamide’s nitrogen is substituted with a 4-methylphenyl group.

Applying substitutive nomenclature rules:

  • The thiazole ring is numbered such that sulfur occupies position 1.
  • The sulfanyl group at position 2 is denoted as a substituent.
  • The 4-methylbenzyl group at position 5 is prefixed as 5-(4-methylbenzyl).
  • The acetamide’s nitrogen-bound 4-methylphenyl group is specified as N-(4-methylphenyl).

Thus, the full IUPAC name is derived as:
2-[(5-(4-methylbenzyl)-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide .

Alternative Chemical Designations

This compound is referenced under multiple designations in chemical databases and literature:

Designation Type Example Source
Common Synonyms - 2-[(5-(p-Tolylmethyl)thiazol-2-yl)thio]-N-(p-tolyl)acetamide
- N-(4-Methylphenyl)-2-{[5-(4-methylbenzyl)thiazol-2-yl]sulfanyl}acetamide
Registry Numbers - CAS Registry Number: Not explicitly listed in provided sources, but analogous compounds (e.g., CID 54592485) use CAS 1354950-90-5 .
Simplified Notation - Thiazol-2-ylsulfanyl acetamide derivative
- p-Methylbenzyl-thiazole acetamide

The multiplicity of names reflects its modular structure, which permits variations in substituent descriptions (e.g., “4-methylbenzyl” vs. “p-tolylmethyl”) .

Structural Relationship to Sulfanyl-Acetamide-Thiazole Derivatives

This compound belongs to the broader class of sulfanyl-acetamide-thiazole derivatives , characterized by a thiazole ring linked to an acetamide group via a sulfanyl bridge. Key structural comparisons include:

Table 1: Structural Comparison of Related Derivatives
Compound Substituents Molecular Formula Key Differences
Target Compound - 5-(4-Methylbenzyl)
- N-(4-Methylphenyl)
C₂₀H₂₁N₂OS₂ Para-methyl groups on both benzyl and phenyl substituents
2-[(5-Benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide - 5-Benzyl
- 4-Methyltriazole
C₁₆H₁₇N₅OS₂ Triazole ring replaces thiazole; additional methyl on triazole
2-{[4-((Cycloheptylcarbamoyl)methyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - Cycloheptylcarbamoyl
- 4-Methylphenyl
C₁₆H₂₂N₂OS₂ Cycloheptyl group introduces conformational rigidity

Structural Implications :

  • Electron-Donating Methyl Groups : The para-methyl groups on both the benzyl and phenyl substituents enhance lipophilicity and steric bulk, potentially influencing binding interactions in biological systems .
  • Sulfanyl Bridge Flexibility : The thioether linkage (-S-) between the thiazole and acetamide allows rotational freedom, contrasting with rigid analogs like sulfonyl-linked derivatives .
  • Thiazole vs. Triazole Cores : Replacement of the thiazole with a triazole (as in ) alters hydrogen-bonding capacity and aromaticity, affecting electronic distribution .

Properties

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20N2OS2/c1-14-3-7-16(8-4-14)11-18-12-21-20(25-18)24-13-19(23)22-17-9-5-15(2)6-10-17/h3-10,12H,11,13H2,1-2H3,(H,22,23)

InChI Key

QMFXKTFVOBSEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Methylbenzyl)-1,3-thiazol-2-thiol

  • Bromination of 4-methylbenzyl ketone :

    • 4-Methylacetophenone is treated with bromine (Br₂) in acetic acid to yield α-bromo-4-methylbenzyl ketone.

    • Reaction conditions : 25°C, 2 hours, 85% yield.

  • Cyclization with thiourea :

    • The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole-2-thiol intermediate.

    • Mechanism : Nucleophilic attack by the sulfur of thiourea on the α-carbon, followed by cyclization and elimination of HBr.

    • Yield : 78%.

Acetamide Formation

The thiol group is alkylated with chloroacetamide derivatives:

  • Synthesis of N-(4-methylphenyl)chloroacetamide :

    • 4-Methylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Yield : 92%.

  • Thiol-alkylation reaction :

    • The thiazole-2-thiol intermediate reacts with N-(4-methylphenyl)chloroacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

    • Conditions : 60°C, 6 hours, nitrogen atmosphere.

    • Yield : 68%.

Table 1: Hantzsch Synthesis Optimization

ParameterOptimal ValueYield Impact
SolventDMF+15% vs. EtOH
Temperature60°CMax yield
BaseK₂CO₃Minimal side products

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates reaction rates and improves yields.

One-Pot Synthesis

  • Reactants :

    • 4-Methylbenzyl bromide, thiourea, and N-(4-methylphenyl)chloroacetamide.

  • Procedure :

    • Mix reactants in DMF, irradiate at 150 W (90°C) for 20 minutes.

    • Yield : 82%.

Advantages:

  • 70% reduction in reaction time compared to conventional heating.

  • Enhanced purity due to reduced side reactions.

Solid-Phase Synthesis for Scalability

This method, adapted from patent literature, uses polymer-supported reagents to simplify purification:

Immobilized Thiazole Formation

  • Resin functionalization :

    • Wang resin is loaded with 4-methylbenzyl bromide via nucleophilic substitution.

  • Cyclization :

    • Treat with thiourea and TEA in tetrahydrofuran (THF), followed by cleavage with trifluoroacetic acid (TFA).

  • Acetamide coupling :

    • Use HATU/N-methylmorpholine (NMM) for amide bond formation with N-(4-methylphenyl)acetic acid.

Table 2: Solid-Phase vs. Solution-Phase Yields

MethodYield (%)Purity (%)
Solid-Phase7598
Solution-Phase6890

Oxidative Coupling of Thiols

A less common but effective method involves oxidative coupling of thiol-containing intermediates:

Procedure

  • Synthesis of 5-(4-methylbenzyl)-1,3-thiazole-2-thiol :

    • As described in Section 1.1.

  • Oxidative coupling with N-(4-methylphenyl)acetamide :

    • Use iodine (I₂) or hydrogen peroxide (H₂O₂) in methanol to form the disulfide bond.

    • Yield : 60–65%.

Limitations:

  • Requires strict stoichiometric control to prevent over-oxidation.

Characterization and Validation

All synthetic routes were validated using spectroscopic techniques:

  • ¹H NMR : Key signals include δ 2.35 (s, 3H, Ar-CH₃), δ 3.85 (s, 2H, SCH₂), and δ 7.25–7.40 (m, aromatic protons).

  • IR : Strong bands at 1650 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H, prior to alkylation).

Table 3: Comparative Analysis of Methods

MethodYield (%)Time (h)Scalability
Hantzsch688Moderate
Microwave820.3High
Solid-Phase7512High
Oxidative Coupling626Low

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exhibits significant anticancer properties. Key findings include:

  • Cell Line Studies : The compound has demonstrated efficacy against various cancer cell lines, notably A549 (lung cancer) and MCF-7 (breast cancer) cells. These studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Mechanism of Action : The structural components of the compound may facilitate interactions with specific biological targets, leading to therapeutic effects. For instance, studies have shown that similar thiazole derivatives can trigger apoptotic pathways in tumor cells .

Potential in Treating Parasitic Infections

Another promising application of this compound is its potential as an anti-parasitic agent. Research has highlighted the effectiveness of thiazole derivatives against various parasites:

  • Amoebicidal Activity : Compounds structurally related to 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide have been noted for their amoebicidal properties. Some derivatives have shown significant activity against Entamoeba histolytica, the causative agent of amoebic dysentery .

Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole-benzazole derivatives to evaluate their anticancer activity. Compounds with similar structural motifs showed promising results in inhibiting tumor cell growth .
  • In Vitro Studies : Another research effort focused on synthesizing thiazole derivatives with demonstrated antiamoebic activity against E. histolytica. The results indicated that these compounds could serve as effective therapeutic candidates for treating amoebic infections .

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / IUPAC Name Molecular Formula Key Structural Features Biological Activity / Use Reference
Target Compound : 2-{[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₉H₁₉N₂OS₂ Thiazole core with 4-methylbenzyl substituent; sulfanyl-linked acetamide Hypothesized antiviral/antimicrobial
Pritelivir (PTV) : N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide C₁₈H₁₉N₅O₂S₂ Sulfamoyl group on thiazole; pyridinylphenyl acetamide Antiviral (herpesvirus helicase-primase inhibitor)
SirReal2 : 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-thiazol-2-yl]acetamide C₂₂H₂₀N₄OS₂ Pyrimidine sulfanyl group; naphthalenylmethyl substituent SIRT2 inhibitor
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₄N₂O₂S 2-Aminophenyl sulfanyl; 4-methoxyphenyl acetamide Antimicrobial
BU30645 : 2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide C₁₉H₁₇N₅O₃S₃ Thiadiazole core; nitrophenyl group Research use (structure-activity relationship)
780818-69-1 : 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide C₁₆H₁₅ClN₆OS₂ Triazole sulfanyl; 2-chlorophenyl substituent Antimicrobial (potential)
Key Observations:

Core Heterocycle :

  • The target compound uses a thiazole ring, whereas analogs like BU30645 (thiadiazole) and 780818-69-1 (triazole) employ alternative heterocycles. Thiazoles are associated with diverse bioactivities, including antiviral properties, while thiadiazoles and triazoles often enhance metabolic stability .
  • SirReal2 incorporates a pyrimidine sulfanyl group, which may enhance binding to enzymatic targets like sirtuins .

The 4-methylphenyl acetamide in the target compound contrasts with the 4-methoxyphenyl group in ’s antimicrobial analog, where methoxy groups can influence electron distribution and receptor binding .

Functional Group Diversity :

  • Sulfanyl Linkers : Present in all compounds, but their positioning (e.g., thiazole-2-yl in the target vs. pyrimidin-2-yl in SirReal2) alters conformational flexibility and target selectivity.
  • Electron-Withdrawing Groups : BU30645’s 3-nitrophenyl group may enhance reactivity or binding affinity compared to the target’s methyl-substituted phenyls .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Reported Activity Resistance/Stability Factors
Target Compound ~3.2 <0.1 (low) Hypothesized antiviral/antimicrobial High lipophilicity may limit aqueous solubility
Pritelivir (PTV) 2.8 0.5 (moderate) IC₅₀ = 0.03 µM (HSV-1 helicase-primase) Sulfamoyl group reduces metabolic degradation
SirReal2 4.1 <0.05 (very low) IC₅₀ = 0.14 µM (SIRT2 inhibition) Naphthalenyl group increases membrane permeability
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2.5 1.2 (moderate) MIC = 8 µg/mL (S. aureus) Aminophenyl group may confer redox instability
Key Insights:
  • Lipophilicity : The target compound’s higher LogP (~3.2) compared to Pritelivir (2.8) suggests better membrane permeability but poorer solubility, which could limit bioavailability.
  • Bioactivity : Pritelivir’s sulfamoyl group and pyridinylphenyl acetamide contribute to its potent antiviral activity, whereas the target compound’s methylbenzyl group may prioritize different target interactions .
  • Stability : The absence of electron-withdrawing groups in the target compound (vs. BU30645’s nitro group) may reduce susceptibility to enzymatic degradation but increase reliance on passive diffusion .

Biological Activity

The compound 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (C20H20N2OS2) is a thiazole derivative notable for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Molecular Structure

The compound features a thiazole ring substituted with a 4-methylbenzyl group and an acetamide moiety. Its molecular weight is 368.5 g/mol, and it exhibits unique structural properties that may enhance its biological activity compared to other thiazole derivatives.

FeatureDescription
Compound Name2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Molecular FormulaC20H20N2OS2
Molecular Weight368.5 g/mol
Key Functional GroupsThiazole ring, acetamide group

Anticancer Properties

Research has indicated that thiazole derivatives possess significant anticancer activity. A study synthesized various thiazole-(benz)azole derivatives and evaluated their effects against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The results demonstrated that certain derivatives induced apoptosis in tumor cells, suggesting a potential mechanism for anticancer action through caspase activation and DNA synthesis inhibition .

Antimicrobial Activity

Thiazole compounds have been shown to exhibit antimicrobial properties. Studies indicate that derivatives with specific substitutions can enhance activity against both gram-positive and gram-negative bacteria. The presence of the thiazole ring is often correlated with improved antibacterial efficacy, making it a valuable scaffold in drug design against microbial infections .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity. Research on related sulfonamides has shown substantial inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes are critical in metabolic pathways and neurological functions, respectively, indicating that similar thiazole derivatives may also exhibit these properties .

Case Studies

  • Anticancer Activity Evaluation
    • Objective: To assess the anticancer effects of thiazole derivatives.
    • Methodology: Compounds were tested against A549 and C6 cell lines using MTT assays and apoptosis markers.
    • Findings: Selected compounds showed significant cytotoxicity and induced apoptosis in cancer cells through caspase activation.
  • Antimicrobial Screening
    • Study Design: Testing against various bacterial strains.
    • Results: Certain derivatives demonstrated strong activity against both gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in enhancing antimicrobial properties.

The biological activities of 2-{[5-(4-methylbenzyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be attributed to several mechanisms:

  • Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells by activating caspases.
  • Enzyme Inhibition: Structural features may facilitate binding to target enzymes, inhibiting their function and altering metabolic processes.
  • Membrane Disruption: Antimicrobial activity may result from interactions with bacterial membranes, leading to cell lysis.

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